Cas no 412320-97-9 (5-phenylhexan-2-ol)
5-phenylhexan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanol, α,δ-dimethyl-
- 412320-97-9
- EN300-1861000
- 5-phenylhexan-2-ol
- SCHEMBL7041635
-
- Inchi: 1S/C12H18O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3
- InChI Key: MBKWTNPIVDKMOV-UHFFFAOYSA-N
- SMILES: C1(C(C)CCC(C)O)=CC=CC=C1
Computed Properties
- Exact Mass: 178.135765193g/mol
- Monoisotopic Mass: 178.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.957 g/cm3(Temp: 19 °C)
- Boiling Point: 138 °C(Press: 15 Torr)
- pka: 15.20±0.20(Predicted)
5-phenylhexan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861000-0.05g |
5-phenylhexan-2-ol |
412320-97-9 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-0.1g |
5-phenylhexan-2-ol |
412320-97-9 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-0.25g |
5-phenylhexan-2-ol |
412320-97-9 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-0.5g |
5-phenylhexan-2-ol |
412320-97-9 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-1.0g |
5-phenylhexan-2-ol |
412320-97-9 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1861000-2.5g |
5-phenylhexan-2-ol |
412320-97-9 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-5.0g |
5-phenylhexan-2-ol |
412320-97-9 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1861000-10.0g |
5-phenylhexan-2-ol |
412320-97-9 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1861000-1g |
5-phenylhexan-2-ol |
412320-97-9 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1861000-5g |
5-phenylhexan-2-ol |
412320-97-9 | 5g |
$2443.0 | 2023-09-18 |
5-phenylhexan-2-ol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-phenylhexan-2-ol
5-Phenylhexan-2-Ol: A Comprehensive Overview
5-Phenylhexan-2-ol (CAS No. 412320-97-9) is a versatile organic compound with a unique structure that has garnered significant attention in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its benzene ring attached to a six-carbon chain with a hydroxyl group at the second position. The aromatic nature of the benzene ring and the alcohol functionality make it a valuable building block for synthesizing more complex molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-phenylhexan-2-ol through various routes, including enzymatic catalysis and microwave-assisted reactions. These methods not only enhance the yield but also reduce the environmental footprint, aligning with the growing demand for sustainable chemical processes. Researchers have also explored the use of green solvents and biodegradable catalysts to further improve the eco-friendliness of these reactions.
The biological activity of 5-phenylhexan-2-ol has been a focal point in recent studies. Preclinical trials have demonstrated its potential as an antioxidant, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, its ability to modulate cellular signaling pathways has opened avenues for its application in drug development.
In the realm of materials science, 5-phenylhexan-2-ol has shown promise as a precursor for synthesizing advanced polymers and surfactants. Its unique combination of hydrophobic and hydrophilic groups allows for the creation of materials with tailored properties, such as improved emulsification capabilities and enhanced thermal stability. This makes it an attractive candidate for applications in coatings, adhesives, and personal care products.
The demand for 5-phenylhexan-2-ol has been steadily increasing due to its diverse applications across industries. However, challenges such as scalability and cost-effectiveness remain critical areas for further research. Collaborative efforts between academia and industry are essential to overcome these barriers and unlock the full potential of this compound.
In conclusion, 5-phenylhexan-2-ol (CAS No. 412320-97-9) stands out as a multifaceted compound with significant implications across various scientific domains. Its structural uniqueness, coupled with recent advancements in synthesis and application development, positions it as a key player in future innovations.
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